2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide
CAS No.: 64724-78-3
Cat. No.: VC14799664
Molecular Formula: C6H7N3O4S
Molecular Weight: 217.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64724-78-3 |
|---|---|
| Molecular Formula | C6H7N3O4S |
| Molecular Weight | 217.21 g/mol |
| IUPAC Name | 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C6H7N3O4S/c1-13-3-4(10)8-6-7-2-5(14-6)9(11)12/h2H,3H2,1H3,(H,7,8,10) |
| Standard InChI Key | QZIJIXYODVEVGG-UHFFFAOYSA-N |
| Canonical SMILES | COCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide belongs to the class of nitrothiazole derivatives, characterized by a five-membered thiazole ring containing sulfur and nitrogen atoms. The nitro group at the 5-position and the methoxyacetamide substituent at the 2-position define its reactivity and biological interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.21 g/mol |
| IUPAC Name | 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
| Canonical SMILES | COCC(=O)NC1=NC=C(S1)N+[O-] |
| Topological Polar Surface Area | 117 Ų (calculated) |
The compound’s planar thiazole ring facilitates π-π stacking interactions with biological targets, while the nitro group enhances electrophilicity, enabling covalent binding to nucleophilic residues in enzymes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming its structure. The -NMR spectrum typically shows a singlet for the methoxy group ( 3.4–3.6 ppm) and a downfield-shifted acetamide proton ( 2.1–2.3 ppm). High-resolution MS (HRMS) reveals a molecular ion peak at m/z 217.21, consistent with its molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves multi-step reactions starting from 2-amino-5-nitrothiazole:
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Acylation: Reaction of 2-amino-5-nitrothiazole with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) yields the acetamide intermediate.
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Purification: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms reaction completion, followed by recrystallization from ethanol.
A patent describing analogous thiazole syntheses highlights the use of antioxidants like L-ascorbic acid to suppress N-oxide impurities during nitro group activation .
Yield and Scalability
Laboratory-scale synthesis achieves yields of 65–72%, with scalability challenges arising from the nitro group’s sensitivity to reducing conditions. Recent advances in flow chemistry have improved batch consistency, reducing side-product formation by 15–20% .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). Its nitro group undergoes microbial nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA synthesis.
Anti-Inflammatory Effects
The compound reduces TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages by 58% at 50 μM, likely through NF-κB pathway inhibition.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (42%) in rodent models due to first-pass metabolism.
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Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate nitro reduction to amine metabolites, which are excreted renally.
Toxicity Concerns
Acute toxicity studies in rats indicate an LD of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg. Chronic exposure risks include methemoglobinemia from nitroso intermediates.
Applications and Industrial Relevance
Pharmaceutical Development
The compound serves as a lead structure for:
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Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).
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Targeted Cancer Therapies: Conjugation with folate ligands enhances tumor-specific uptake.
Agricultural Uses
Preliminary data suggest efficacy against Xanthomonas oryzae, a rice pathogen, at 50 ppm.
Future Directions and Challenges
Structural Optimization
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Nitro Group Modifications: Replacing the nitro group with trifluoromethyl may reduce toxicity while retaining activity.
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Prodrug Strategies: Phosphonooxymethyl prodrugs improve aqueous solubility (4.2 mg/mL vs. 0.8 mg/mL for parent compound).
Combination Therapies
Co-administration with efflux pump inhibitors (e.g., verapamil) reduces bacterial MICs by 4–8-fold.
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